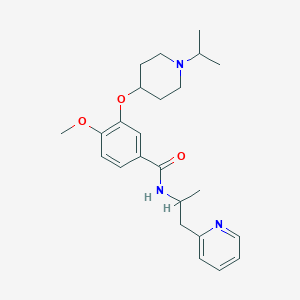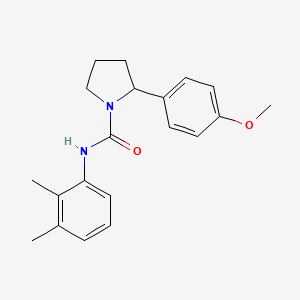
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a methoxy group, a piperidine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the methoxy group, and the attachment of the piperidine and pyridine moieties. Common synthetic routes may include:
Formation of the Benzamide Core: This step involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide core.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine derivative.
Substitution: The piperidine and pyridine moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the benzamide core can produce an amine derivative.
Applications De Recherche Scientifique
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Pharmacology: It can be studied for its interactions with biological targets, such as receptors or enzymes, to understand its pharmacological properties.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide derivatives: These compounds have similar core structures but differ in the substituents attached to the benzamide, piperidine, or pyridine moieties.
Other benzamide derivatives: Compounds with a benzamide core but different substituents, such as 4-methoxybenzoic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-17(2)27-13-10-21(11-14-27)30-23-16-19(8-9-22(23)29-4)24(28)26-18(3)15-20-7-5-6-12-25-20/h5-9,12,16-18,21H,10-11,13-15H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLVOZBERTUZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NC(C)CC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![methyl 3-[4-(1-benzyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B5966328.png)
![4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N',N'-tetramethylheptane-1,7-diamine](/img/structure/B5966341.png)
![Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B5966351.png)

![1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine](/img/structure/B5966361.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5966367.png)
![N,N-diethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid](/img/structure/B5966374.png)
![N-(4-chlorophenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide](/img/structure/B5966380.png)


![N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE](/img/structure/B5966413.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5966418.png)
![Ethyl 4-[(1,3-diphenylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B5966426.png)
